molecular formula C19H16ClNO2 B11113697 Methyl 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylate

Methyl 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylate

Cat. No.: B11113697
M. Wt: 325.8 g/mol
InChI Key: YTQYEMJPBUNHPA-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using ammonium acetate to yield the quinoline core. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug design.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

Methyl 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylate is unique due to the presence of the 4-chlorophenyl and 6-ethyl substituents, which can significantly alter its chemical and biological properties compared to other quinoline derivatives. These modifications can enhance its efficacy and specificity in various applications.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylate

InChI

InChI=1S/C19H16ClNO2/c1-3-12-4-9-17-15(10-12)16(19(22)23-2)11-18(21-17)13-5-7-14(20)8-6-13/h4-11H,3H2,1-2H3

InChI Key

YTQYEMJPBUNHPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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